![molecular formula C17H16N2O4S2 B3554894 4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3554894.png)
4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
Vue d'ensemble
Description
4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and physiological effects:
The compound has been shown to modulate various biochemical and physiological processes in the body. Some of the effects include:
1. Inhibition of pro-inflammatory cytokines and enzymes: The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also inhibits the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.
2. Induction of cell cycle arrest and apoptosis: The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and proliferation of cancer cells.
3. Disruption of microbial cell membrane: The compound has been shown to disrupt the cell membrane of pathogenic bacteria and fungi, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments include:
1. Potent biological activity: The compound exhibits potent anti-inflammatory, anticancer, and antimicrobial activity, making it an attractive candidate for various research applications.
2. Availability: The compound is commercially available, making it easily accessible for research purposes.
The limitations of using this compound in lab experiments include:
1. Lack of specificity: The compound may exhibit non-specific effects on various cellular processes, making it difficult to interpret the results of experiments.
2. Toxicity: The compound may exhibit toxicity at high concentrations, limiting its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Some of the areas of research include:
1. Development of novel derivatives: The synthesis of novel derivatives of the compound may lead to the discovery of compounds with improved biological activity and specificity.
2. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of the compound.
3. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of the compound in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, this compound is a compound with potent biological activity and potential therapeutic applications. The compound exhibits anti-inflammatory, anticancer, and antimicrobial activity, making it an attractive candidate for various research applications. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in animal models and humans.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide have been extensively investigated in scientific research. Some of the areas of research include:
1. Anti-inflammatory activity: The compound has been shown to exhibit significant anti-inflammatory activity in various in vitro and in vivo models. It is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes.
2. Anticancer activity: Several studies have reported that the compound has potent anticancer activity against various cancer cell lines. It is believed to induce cell cycle arrest and apoptosis in cancer cells.
3. Antimicrobial activity: The compound has been shown to exhibit antimicrobial activity against various pathogenic bacteria and fungi. It is believed to act by disrupting the cell membrane of the microorganisms.
Propriétés
IUPAC Name |
4-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-3-23-12-6-4-11(5-7-12)16(20)19-17-18-14-9-8-13(25(2,21)22)10-15(14)24-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYCNRRIOMCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3,4-dichlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B3554819.png)
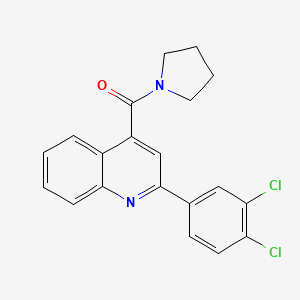
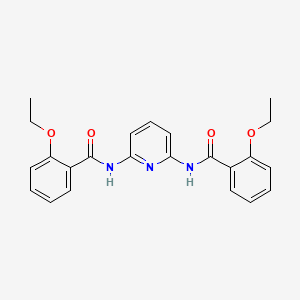
![methyl 5-(aminocarbonyl)-2-[(3-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3554837.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzamide](/img/structure/B3554856.png)
![isopropyl 2-[(phenylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3554862.png)
![4-fluoro-N-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B3554871.png)
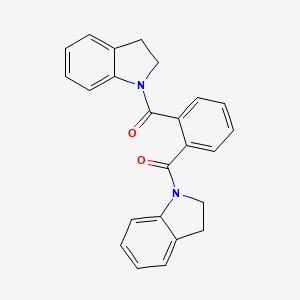
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B3554890.png)
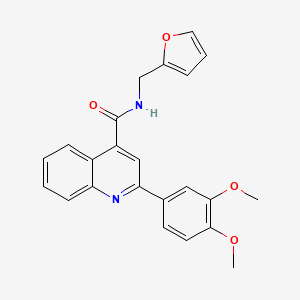
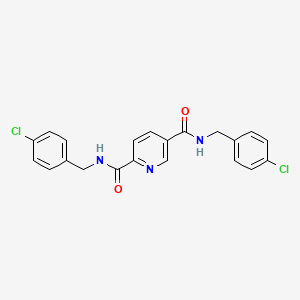
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(2,6-dimethylphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3554913.png)
![N~2~-(3-methoxyphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3554915.png)
